3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-(propan-2-yl)morpholine

Lipophilicity XLogP3 Membrane Permeability

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-(propan-2-yl)morpholine (CAS 2059932-41-9) is a heterocyclic small molecule comprising a morpholine ring N-substituted with an isopropyl group and C-substituted at the 3-position with a 3,5-dimethylpyrazole moiety. It belongs to a class of morpholine-pyrazole hybrids that are recognized as important scaffolds in medicinal chemistry, with morpholine-containing drugs accounting for at least 19 FDA-approved entities and pyrazole derivatives exhibiting antitumor, antidepressant, and antiviral activities.

Molecular Formula C12H21N3O
Molecular Weight 223.31 g/mol
Cat. No. B13220906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-(propan-2-yl)morpholine
Molecular FormulaC12H21N3O
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C)C2COCCN2C(C)C
InChIInChI=1S/C12H21N3O/c1-8(2)15-5-6-16-7-11(15)12-9(3)13-14-10(12)4/h8,11H,5-7H2,1-4H3,(H,13,14)
InChIKeyRWAVSJMYJRHJNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-(propan-2-yl)morpholine: A Physicochemically Differentiated Morpholine-Pyrazole Building Block for Drug Discovery


3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-(propan-2-yl)morpholine (CAS 2059932-41-9) is a heterocyclic small molecule comprising a morpholine ring N-substituted with an isopropyl group and C-substituted at the 3-position with a 3,5-dimethylpyrazole moiety . It belongs to a class of morpholine-pyrazole hybrids that are recognized as important scaffolds in medicinal chemistry, with morpholine-containing drugs accounting for at least 19 FDA-approved entities and pyrazole derivatives exhibiting antitumor, antidepressant, and antiviral activities . The compound is commercially available as a research chemical (typical purity ≥95%) and serves as a versatile intermediate or fragment for lead optimization campaigns .

Why N-Alkylation Matters: Physicochemical Consequences of Substituting 3-(3,5-Dimethyl-1H-pyrazol-4-yl)morpholine with Isopropyl


Simple replacement of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(propan-2-yl)morpholine with its unsubstituted (N–H) or N‑methyl analogs is not scientifically neutral. The N‑isopropyl group fundamentally alters three key molecular properties—lipophilicity (XLogP3), hydrogen‑bond donor count, and topological polar surface area (TPSA)—that govern membrane permeability, CNS penetration potential, and off‑target promiscuity . These physicochemical differences mean that analogs cannot be assumed equipotent or equipotent in biological assays without explicit, quantitative cross‑comparison . The evidence items below detail the exact magnitude of these differences and their implications for compound selection in drug discovery and chemical biology programs.

Quantitative Physicochemical Differentiation of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-(propan-2-yl)morpholine from Its N–H and N‑Methyl Analogs


Increased Lipophilicity (XLogP3) Compared with the N–H Analog

The N‑isopropyl substitution raises the computed XLogP3 from 0 (N–H analog) to 1.3, a difference of +1.3 log units that predicts significantly improved passive membrane permeability . This magnitude of lipophilicity increase is consistent with the addition of a branched alkyl group and places the compound in a more favorable range for oral absorption and cellular uptake.

Lipophilicity XLogP3 Membrane Permeability Drug Likeness

Reduction in Hydrogen Bond Donor Count Relative to the N–H Analog

The target compound possesses one hydrogen bond donor (HBD = 1) compared to two donors for the N–H analog (HBD = 2) . This reduction arises from the replacement of the morpholine N–H with an N–isopropyl group. A lower HBD count is associated with reduced off‑target binding (fewer non‑specific hydrogen bond interactions) and improved CNS penetration (favorable desolvation energetics).

Hydrogen Bond Donor CNS Penetration Off-Target Promiscuity

Lower Topological Polar Surface Area (TPSA) Compared with the N–H Analog

The target compound exhibits a TPSA of 41.2 Ų, which is 8.7 Ų lower than the N–H analog (TPSA = 49.9 Ų) . A TPSA below 60 Ų is a widely accepted threshold for favorable CNS penetration, and the target compound comfortably falls within this range, whereas the N–H analog is closer to the boundary.

TPSA Blood-Brain Barrier CNS Drug Likeness

Increased Molecular Weight and Steric Bulk as Determinants of Pharmacokinetic Behavior

The target compound has a molecular weight of 223.31 g/mol, compared with 181.23 g/mol for the N–H analog and 195.26 g/mol for the N‑methyl analog . The +42 Da increase relative to the N–H analog, coupled with the branched isopropyl group, introduces greater steric bulk that can influence target binding pocket complementarity and metabolic stability. While still within fragment‑like space (MW < 300), the higher MW may reduce passive diffusion rates but can also contribute to improved selectivity through enhanced shape complementarity.

Molecular Weight Pharmacokinetics Steric Effects Selectivity

Established Relevance of Morpholine-Pyrazole Scaffolds in Drug Discovery Programs

Patent CN111377867B explicitly highlights that splicing morpholine rings with pyrazole moieties yields compounds with superior pharmacodynamic activity compared to either heterocycle alone . The patent further notes that morpholine-containing fragments appear in 19 FDA‑approved drugs, underscoring the privileged nature of this scaffold. While this evidence is not specific to the N‑isopropyl substitution, it confirms that the morpholine‑pyrazole framework is a therapeutically validated starting point, and the N‑isopropyl variant offers a distinct physicochemical profile that can be exploited in SAR campaigns.

Scaffold Validation FDA-Approved Drugs Medicinal Chemistry

Procurement-Relevant Application Scenarios for 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-(propan-2-yl)morpholine Based on Quantitative Differentiation


Lead Optimization for CNS-Penetrant Programs

With XLogP3 = 1.3, TPSA = 41.2 Ų, and a single hydrogen bond donor, this compound is physicochemically optimized for passive blood-brain barrier penetration . It is particularly suited for fragment growing or scaffold hopping in neurodegenerative disease and neuro-oncology projects where CNS exposure is a critical requirement.

Kinase Inhibitor or GPCR Ligand Design Requiring Reduced Promiscuity

The reduced HBD count (1 vs. 2 for the N–H analog) minimizes non-specific hydrogen bonding, a common source of off-target activity . This makes the compound a cleaner starting point for designing selective kinase inhibitors or GPCR modulators where polypharmacology must be controlled.

Structure-Activity Relationship (SAR) Studies on Morpholine N-Alkyl Substitution

When paired with its N–H (CAS 1367699-23-7) and N‑methyl (CAS 2093509-75-0) analogs, this N‑isopropyl variant forms a complete N‑alkyl series that allows systematic exploration of lipophilicity, steric, and hydrogen-bonding effects on target binding and ADME properties . Procurement of all three analogs enables definitive SAR conclusions.

Fragment-Based Drug Discovery (FBDD) with Enhanced Lipophilic Efficiency

The compound's MW (223 Da) and lipophilicity (XLogP3 = 1.3) place it within fragment-like space while providing higher lipophilic efficiency than the N–H analog . This is valuable for FBDD campaigns where initial hits need sufficient affinity and cell permeability without excessive lipophilicity that leads to poor developability.

Quote Request

Request a Quote for 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4-(propan-2-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.